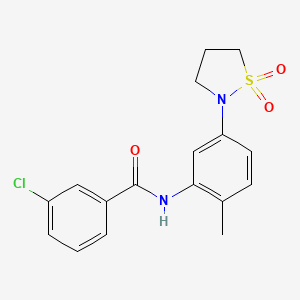

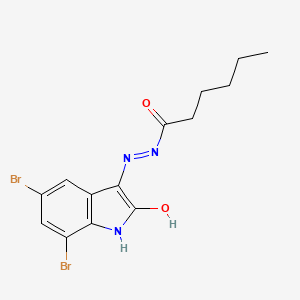

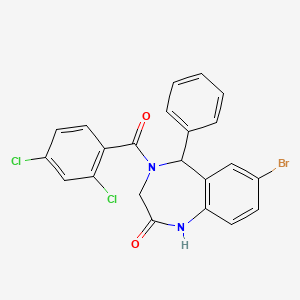

![molecular formula C18H12N2O2S B2674103 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide CAS No. 477325-89-6](/img/structure/B2674103.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide” is a chemical compound. The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .

Synthesis Analysis

The synthesis of a related compound, “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole”, involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol. This results in “N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide”. Further treatment with excess P2S5 in anhydrous toluene leads to the formation of the corresponding thioamide. The oxidation with potassium ferricyanide in an alkaline medium by Jacobson procedure results in "8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole" .Molecular Structure Analysis

The InChI code for the related compound “4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine” is "1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15)" .Chemical Reactions Analysis

The compound “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole” can undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .Physical and Chemical Properties Analysis

The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .科学的研究の応用

Synthesis and Electrophilic Substitution Reactions

Research has shown that compounds similar to "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide" undergo various synthesis and electrophilic substitution reactions. For instance, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole through condensation and subsequent reactions demonstrates the compound's capacity for further chemical modifications. These processes involve nitration, bromination, formylation, and acylation, highlighting the compound's versatility in organic synthesis and potential applications in developing new materials or pharmaceuticals (Aleksandrov & Elchaninov, 2017).

Antimicrobial and Biological Activity

Another significant area of application is in the investigation of antimicrobial and potential pharmacological activities. A study on a thiazole-based heterocyclic amide revealed its antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests that derivatives of "this compound" could be explored for potential medical applications, especially as new antimicrobial agents (Cakmak et al., 2022).

Anticancer Activities

The design, synthesis, and evaluation of novel heterocyclic carboxamide derivatives, including those related to the compound , have shown promising results as potential epidermal growth factor receptor (EGFR) inhibitors. Some of these derivatives demonstrated moderate to excellent potency against cancer cell lines, suggesting the potential for these compounds in cancer treatment strategies. Specifically, certain derivatives exhibited significant cytotoxic activities, underlining the importance of these compounds in developing new anticancer therapies (Zhang et al., 2017).

特性

IUPAC Name |

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLPDUXZNOSFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

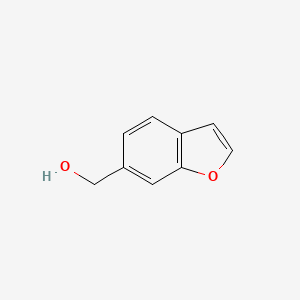

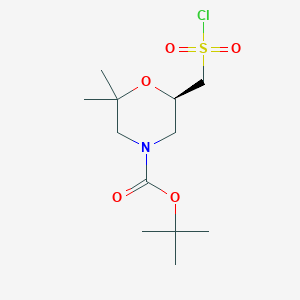

![3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)

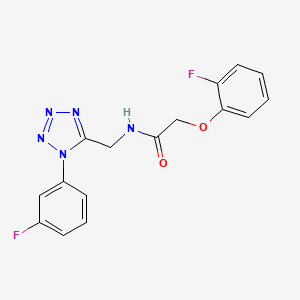

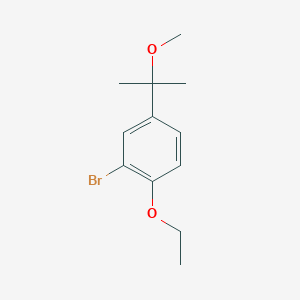

![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)

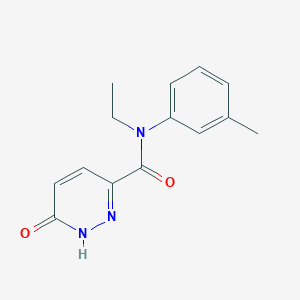

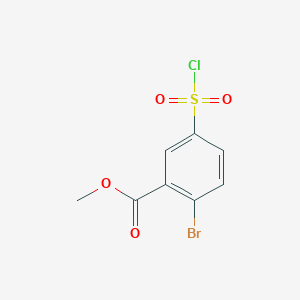

![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate](/img/structure/B2674034.png)

![4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2674036.png)